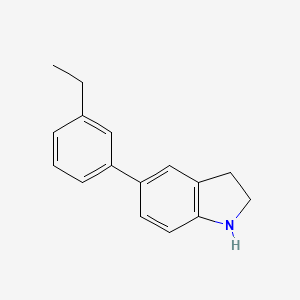
5-(3-Ethylphenyl)-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Ethylphenyl)-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The structure of this compound consists of an indole core with a 3-ethylphenyl group attached at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-(3-Ethylphenyl)-2,3-dihydro-1H-indole, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions . For this compound, the starting materials would include 3-ethylphenylhydrazine and an appropriate ketone. The reaction is carried out under reflux with an acid catalyst such as methanesulfonic acid in methanol, yielding the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives can involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Catalysts and solvents are chosen to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
5-(3-Ethylphenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can convert the indole to an oxindole or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroindoles or tetrahydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole or tetrahydroindole derivatives.
Substitution: Halogenated indole derivatives.
科学的研究の応用
5-(3-Ethylphenyl)-2,3-dihydro-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-(3-Ethylphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, influencing biological pathways. The exact mechanism can vary depending on the specific application and target. For example, in anticancer research, indole derivatives may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole: An oxidized derivative of indole with various biological activities.
Uniqueness
5-(3-Ethylphenyl)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-ethylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .
特性
IUPAC Name |
5-(3-ethylphenyl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-12-4-3-5-13(10-12)14-6-7-16-15(11-14)8-9-17-16/h3-7,10-11,17H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWWCNWNKQHIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CC3=C(C=C2)NCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B7937477.png)
![3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline](/img/structure/B7937491.png)
![3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline](/img/structure/B7937496.png)
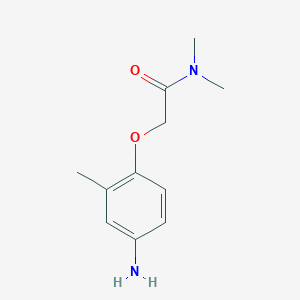




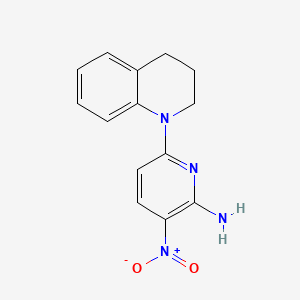

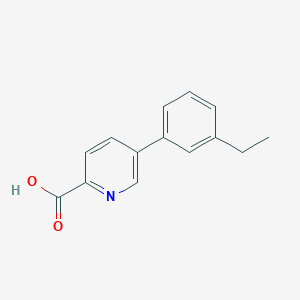
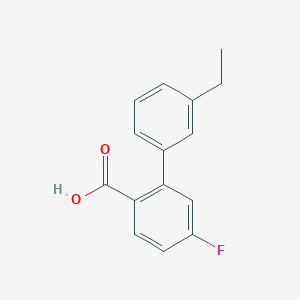
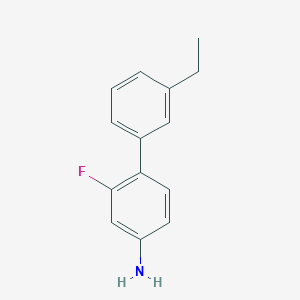
![N-[(2-Bromo-4-chlorophenyl)methyl]-3-methylaniline](/img/structure/B7937571.png)
